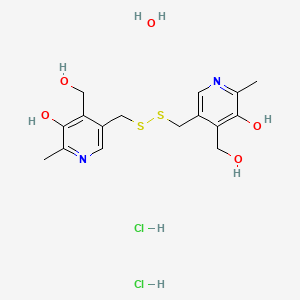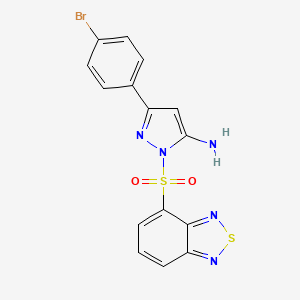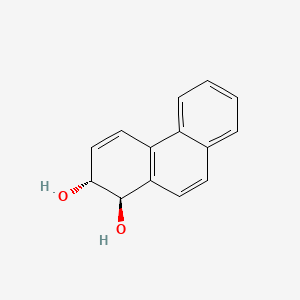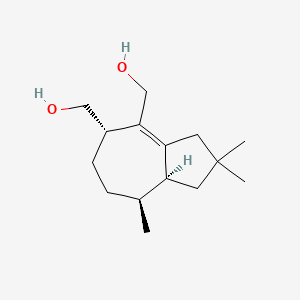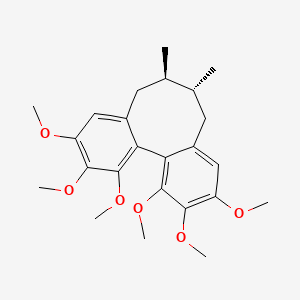
schisandrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
schisandrin A is a natural product found in Schisandra chinensis with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Effects
Schisandrin A, a bioactive lignan from the Schisandra genus, demonstrates significant anti-inflammatory and antioxidant properties. Studies have shown that it suppresses inflammation and oxidative stress in various cells, including RAW 264.7 macrophages, by inhibiting pathways like NF-κB, MAPKs, and PI3K/Akt and activating Nrf2/HO-1 signaling (Kwon et al., 2017). Furthermore, Schisandrin C, a similar compound, has been found to ameliorate learning and memory deficits by countering oxidative stress and neurotoxicity (Mao et al., 2015).
Neuroprotection and Cognitive Function
This compound has demonstrated potential in enhancing mitochondrial biogenesis and autophagy in skeletal muscle cells, indicating its role in maintaining cellular homeostasis and protecting against oxidative damage (Kim & Yi, 2018). Additionally, it exhibits protective effects against acute liver injury through the activation of autophagy and inhibition of apoptosis (Lu et al., 2014). This compound also shows promise in treating Parkinson’s disease by regulating brain autophagy (Zhi et al., 2019).
Metabolic and Gut Health
Research indicates that Schisandrin may improve cognitive impairment in Alzheimer's Disease by affecting gut microbiota composition and modulating endogenous metabolites (Zhang et al., 2022). Another study highlights Schisandrin B's hepatoprotective effects in mice, suggesting potential applications in liver health (Li et al., 2014).
Cellular Protection and Regeneration
This compound is known for its ability to prevent oxidative stress-induced DNA damage and apoptosis in cells, such as C2C12 cells, by attenuating ROS generation (Choi, 2018). Additionally, it has been shown to promote neural cell proliferation and differentiation after ischemic brain injury, offering potential therapeutic benefits for stroke recovery (Zong et al., 2021).
Propiedades
Fórmula molecular |
C24H32O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1 |
Clave InChI |
JEJFTTRHGBKKEI-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Sinónimos |
deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



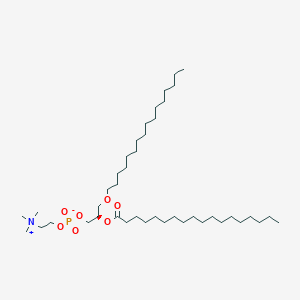
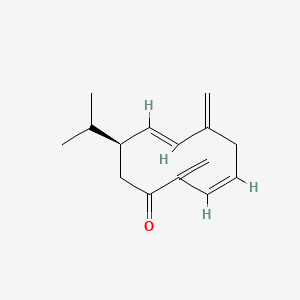
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)


